molecular formula C15H11Cl2NO2S B1393136 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene CAS No. 263389-52-2

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

Cat. No. B1393136
M. Wt: 340.2 g/mol
InChI Key: KNIKDPRISVIPBU-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene is a chemical compound with the molecular formula C15H11Cl2NO2S . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene consists of a benzene ring with two chlorine atoms and one isocyano(tosyl)methyl group attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Palladium(II) and Platinum(II) Complexes : Utilized in the synthesis of enantiomerically pure chiral tridentate ligands, important for asymmetric aldol reactions in organic synthesis (Longmire, Zhang, & Shang, 1998).

  • Preparation of 1,6-Dihydro-3-Benzazocines : Demonstrated in intramolecular cyclization reactions to form complex heterocyclic compounds (Sasaki & Kitagawa, 1987).

  • Charge-Transfer Complex Formation : Involved in forming charge-transfer complexes with other organic compounds, contributing to studies in electrical conductivity and semiconductor research (Calleja et al., 1995).

  • Synthesis of Heterocyclic Compounds : Played a role in the synthesis of benzocondensed six-membered heterocyclic rings, significant for the development of new organic compounds (Cabiddu et al., 1986).

  • Catalysis in Carbon-Nitrogen Bond Formation : Used in reactions catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, facilitating the formation of various aromatic compounds (Eynde, Delfosse, Lor, & Haverbeke, 1995).

Material Science and Chemistry

  • Polymerization Reactions : The compound's derivatives are engaged in phase transfer Pd(0) catalyzed polymerization, contributing to the development of new materials (Pugh & Percec, 1990).

  • Development of Liquid Crystalline Phases : Investigated for its role in enforcing stacking in crowded arenes, which is pivotal for understanding and developing new liquid crystalline materials (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Safety And Hazards

The safety and hazards associated with 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,2-dichloro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKDPRISVIPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)Cl)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674270
Record name 1,2-Dichloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

CAS RN

263389-52-2
Record name 1,2-Dichloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

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